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molecular formula C5H7NO2S B8753437 2-(Thiazol-2-yloxy)ethanol

2-(Thiazol-2-yloxy)ethanol

Cat. No. B8753437
M. Wt: 145.18 g/mol
InChI Key: FPFUBYWELZXCKA-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

para-Toluenesulfonic acid (11.2 g, 58.0 mmol) was added to a sol. of 2-[2-(tert-butyldimethylsilanyloxy)ethoxy]thiazole (15.0 g, 58.0 mmol) in MeOH (300 mL) at 0° C. The mixture was stirred for 2 h at 0° C. Aq. sat. NaHCO3 was added until a pH of 6-7 was reached. The solvents were partially removed under reduced pressure, and the residue was diluted with EtOAc. The mixture was washed with aq. sat. NaHCO3 (1×), and the aq. phase was extracted back with EtOAc (1×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:1) yielded the title compound (5.43 g, 65%). LC-MS: tR=0.48 min, ES+: 146.09.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
2-[2-(tert-butyldimethylsilanyloxy)ethoxy]thiazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Si]([O:19][CH2:20][CH2:21][O:22][C:23]1[S:24][CH:25]=[CH:26][N:27]=1)(C(C)(C)C)(C)C.C([O-])(O)=O.[Na+]>CO>[S:24]1[CH:25]=[CH:26][N:27]=[C:23]1[O:22][CH2:21][CH2:20][OH:19] |f:2.3|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2-[2-(tert-butyldimethylsilanyloxy)ethoxy]thiazole
Quantity
15 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCOC=1SC=CN1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were partially removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with aq. sat. NaHCO3 (1×)
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted back with EtOAc (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (EtOAc/heptane 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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